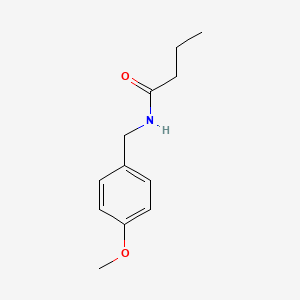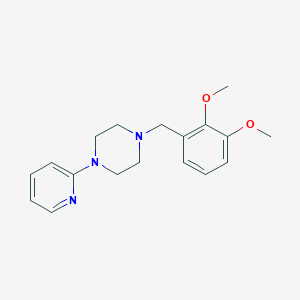![molecular formula C15H13F3N2O2 B5694216 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile (MPTA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its various biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile has been shown to have various biochemical and physiological effects, including the ability to reduce inflammation, decrease pain sensitivity, and prevent seizures. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile in lab experiments is its ability to selectively target certain neurotransmitter systems, making it a useful tool for studying the role of these systems in various physiological and pathological conditions. However, one limitation of using 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile. One area of interest is the development of new drugs based on the structure of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile, which could have improved efficacy and reduced toxicity. Another area of interest is the use of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile in combination with other drugs for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile and its potential applications in various fields.
Synthesemethoden
2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine, followed by the addition of acrylonitrile. The resulting compound is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Eigenschaften
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)13-3-1-2-11(9-13)8-12(10-19)14(21)20-4-6-22-7-5-20/h1-3,8-9H,4-7H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHAVQKOUOFYMX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)

![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)



![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)